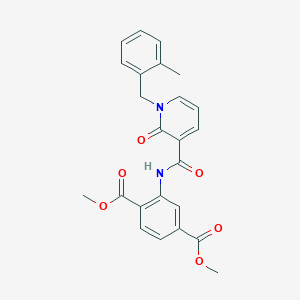

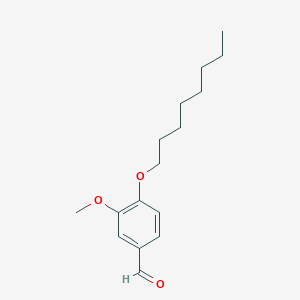

Dimethyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a dihydropyridine ring and a terephthalate moiety. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities . Terephthalates are commonly used in the production of polyesters .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the terephthalate moiety. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond. The terephthalate moiety consists of a benzene ring with two ester groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ester groups in the terephthalate moiety could undergo hydrolysis to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Aplicaciones Científicas De Investigación

Biodegradation and Toxicity Reduction

Potential of Esterase DmtH in Transforming Plastic Additive Dimethyl Terephthalate to Less Toxic Mono-Methyl Terephthalate

This study highlights the environmental concern surrounding Dimethyl Terephthalate (DMT), widely used in polyester and industrial plastic production. A particular focus was on the enzyme esterase DmtH, which transforms DMT to a less toxic compound, mono-methyl terephthalate (MMT), thus reducing its environmental impact. The research demonstrated DmtH's capability to transform other p-phthalic acid esters, underlining its utility in mitigating the toxicity of DMT and related compounds to organisms, using C. elegans as a model for assessing toxicity reduction (Cheng et al., 2020).

Analytical and Synthetic Chemistry Applications

Investigations on Intermediate Acetal Formation during Polarographic Estimation

This research explored the stability and reaction behavior of terephthalaldehydic acid methyl ester (TAE) and 4-carboxybenzaldehyde (CBA), critical impurities in the manufacturing of DMT. The study developed a method for their quantification, contributing to the understanding of DMT's production process and ensuring the purity of the final product (Koshy et al., 1995).

Synthetic Enterobactin Analogues: Carboxamido-2,3-dihydroxyterephthalate Conjugates

Focusing on synthetic analogues of enterobactin, this study presents carboxamido-2,3-dihydroxyterephthalate conjugates of spermine and spermidine as potent agents for sequestering metals, notably for removing plutonium from biological systems. This research underscores the potential of such compounds in designing metal-ion sequestering agents for medical and environmental applications (Weitl et al., 1981).

Corrosion Inhibition

Experimental and Theoretical Tools for Corrosion Inhibition Study of Mild Steel

This study examined the anti-corrosive properties of certain derivatives, including indanone derivatives, on mild steel in hydrochloric acid. It showcased the potential application of these compounds in protecting against corrosion, a critical concern in industrial processes and infrastructure maintenance. The inhibition efficiency and adsorption process elucidated in this research provide insights into the development of effective corrosion inhibitors (Saady et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

dimethyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-15-7-4-5-8-17(15)14-26-12-6-9-19(22(26)28)21(27)25-20-13-16(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXFRYAVSCPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)

![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)

![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)

![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)

![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)

![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)